molecular formula C15H11F3N2O3 B10969628 2-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B10969628
M. Wt: 324.25 g/mol
InChI Key: MZFCSMDLHLGIDM-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide is an organic compound that features both nitro and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Acylation: The acylation of the nitrophenyl compound with 2-(trifluoromethyl)phenyl acetic acid can be carried out using acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and acylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group.

    Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common due to the stability of the nitro and trifluoromethyl groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 2-(4-aminophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though less common.

Scientific Research Applications

2-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its functional groups.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These functional groups can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions, which can influence the compound’s biological activity and chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the specific positioning of the nitro and trifluoromethyl groups, which can significantly influence its chemical properties and reactivity. The combination of these functional groups in the same molecule provides a distinct set of characteristics that can be leveraged in various applications.

Properties

Molecular Formula

C15H11F3N2O3

Molecular Weight

324.25 g/mol

IUPAC Name

2-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C15H11F3N2O3/c16-15(17,18)12-3-1-2-4-13(12)19-14(21)9-10-5-7-11(8-6-10)20(22)23/h1-8H,9H2,(H,19,21)

InChI Key

MZFCSMDLHLGIDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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